molecular formula C17H16FNO3 B5181656 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide

Cat. No.: B5181656
M. Wt: 301.31 g/mol
InChI Key: VXPJAOTYLVMYGL-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that features a benzodioxin ring fused with a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and fluorobenzamide moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-bromobenzamide
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-chlorobenzamide

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11(19-17(20)12-2-5-14(18)6-3-12)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJAOTYLVMYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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